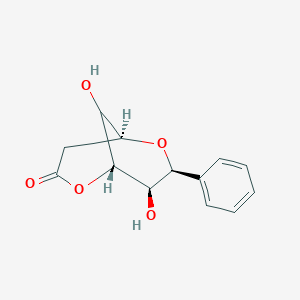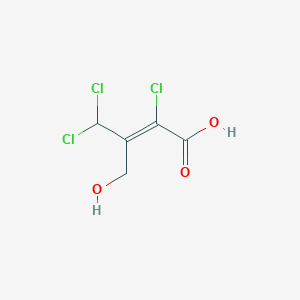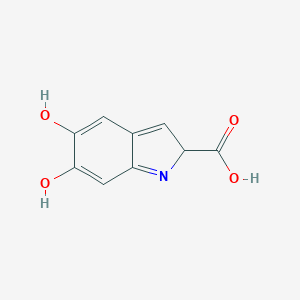
1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AHAP, and it is a platinum-based drug that has shown promising results in the treatment of cancer.
Aplicaciones Científicas De Investigación
AHAP has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against a variety of cancer cell lines. AHAP has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, AHAP has been used as a tool for studying the mechanism of action of platinum-based drugs.
Mecanismo De Acción
AHAP exerts its anticancer effects by binding to DNA and forming adducts that interfere with DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. AHAP has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
AHAP has been shown to have low toxicity in vitro and in vivo. It has been shown to selectively target cancer cells while sparing normal cells. AHAP has also been shown to have a long half-life, which makes it an attractive candidate for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AHAP is its high selectivity for cancer cells. This makes it a valuable tool for studying the mechanism of action of platinum-based drugs. However, AHAP is also highly reactive and can form adducts with other biomolecules, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of AHAP. One area of research is the development of new synthetic methods that can produce AHAP with higher yields and purity. Another area of research is the development of new applications for AHAP, such as its use as a fluorescent probe for the detection of DNA damage in living cells. Additionally, further studies are needed to fully understand the mechanism of action of AHAP and to determine its potential for clinical use.
Conclusion:
In conclusion, 1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a chemical compound that has shown promising results in scientific research. Its anticancer properties and low toxicity make it an attractive candidate for clinical use. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of AHAP involves the reaction of 1,4-diaminobutane with 9,10-anthraquinone-2,6-disulfonic acid to form the intermediate compound, 1-(6-aminohexylamino)anthraquinone-2,6-disulfonic acid. This intermediate is then reacted with platinum(II) chloride and nitrate to form AHAP. The synthesis method has been optimized to produce high yields of AHAP with minimal impurities.
Propiedades
Número CAS |
139164-39-9 |
|---|---|
Fórmula molecular |
C20H28ClN5O5Pt |
Peso molecular |
649 g/mol |
Nombre IUPAC |
1-(6-aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C20H22N2O2.ClH.NO3.2H3N.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;;2-1(3)4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
Clave InChI |
PJKHFCDYCJTANN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Sinónimos |
1-(6-aminohexylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)


![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


